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Compound of Interest

Compound Name: Mizolastine-13C,d3

Cat. No.: B12409935 Get Quote

This technical guide provides an in-depth overview of Mizolastine-13C,d3, an isotopically

labeled derivative of the second-generation antihistamine, Mizolastine. Designed for

researchers, scientists, and drug development professionals, this document details its chemical

structure, physicochemical and pharmacological properties, and relevant experimental

protocols.

Chemical Structure and Properties
Mizolastine-13C,d3 is a stable isotope-labeled version of Mizolastine, used as an internal

standard in pharmacokinetic studies and other quantitative analyses. The isotopic labeling

involves the substitution of one carbon atom with Carbon-13 (¹³C) and three hydrogen atoms

with Deuterium (d3). Based on common synthetic labeling strategies, the most probable

location for this labeling is the methyl group attached to the pyrimidinone ring.

Chemical Structure of Mizolastine-13C,d3

(Note: This is a textual representation. The precise stereochemistry is not depicted.)

Physicochemical Properties
The following table summarizes the key physicochemical properties of Mizolastine and its

isotopically labeled form.
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Property Value (Mizolastine)
Value (Mizolastine-
13C,d3)

Reference

Molecular Formula C₂₄H₂₅FN₆O C₂₃¹³CH₂₂D₃FN₆O [1]

Molecular Weight 432.50 g/mol Approx. 436.52 g/mol [1]

CAS Number 108612-45-9 Not available [1]

Appearance Crystalline solid - [2]

Melting Point 217 °C - [2]

Solubility
Insoluble in water,

soluble in DMSO
- [3]

Pharmacological Properties
Mizolastine is a potent and selective second-generation histamine H1 receptor antagonist with

anti-allergic and anti-inflammatory properties.

Mechanism of Action
Mizolastine's primary mechanism of action is the selective, competitive antagonism of

peripheral histamine H1 receptors. This blockage prevents histamine from binding to its

receptors, thereby inhibiting the cascade of allergic symptoms. Additionally, Mizolastine has

been shown to possess mast cell-stabilizing properties, inhibiting the release of pro-

inflammatory mediators such as histamine, leukotrienes, and cytokines from mast cells.[3]

A key aspect of Mizolastine's action is its ability to inhibit the activation of the PI3K/Akt signaling

pathway downstream of mast cell activation.[4]

Pharmacokinetics
The pharmacokinetic profile of Mizolastine is characterized by rapid absorption and a long

duration of action, allowing for once-daily dosing.
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Parameter Value Reference

Absorption
Rapidly absorbed from the GI

tract
[3]

Time to Peak Plasma (Tmax) ~1.5 hours [3]

Bioavailability ~65%

Plasma Protein Binding ~98.4%

Metabolism
Hepatic, via glucuronidation

and CYP3A4 isoenzyme

Elimination Half-life (t½) ~13 hours [3]

Signaling Pathway and Experimental Workflow
Mizolastine's Mechanism of Action on Mast Cells
The following diagram illustrates the signaling pathway affected by Mizolastine in mast cells.
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Caption: Mechanism of action of Mizolastine.

Experimental Workflow: In Vitro Histamine H1 Receptor
Binding Assay
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This diagram outlines a typical workflow for determining the binding affinity of a compound to

the histamine H1 receptor.
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Caption: Workflow for an H1 receptor binding assay.

Experimental Protocols
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Synthesis of Mizolastine
The synthesis of Mizolastine can be achieved through a multi-step process. The introduction of

the 13C and d3 labels would typically occur during the synthesis of one of the precursors, for

example, by using isotopically labeled methylamine.

General Synthetic Scheme:

Synthesis of 4-(methylamino)piperidine: This intermediate can be synthesized by the

reductive amination of 4-piperidone with methylamine.[5] For the synthesis of Mizolastine-
13C,d3, [¹³C, d3]methylamine would be used in this step.

Reaction with 2-(methylthio)-4(3H)-pyrimidinone: The 4-(methylamino)piperidine is then

reacted with 2-(methylthio)-4(3H)-pyrimidinone to form the piperidinyl-pyrimidinone

intermediate.

Coupling with 2-chloro-1-(p-fluorobenzyl)benzimidazole: The final step involves the N-

alkylation of the piperidine nitrogen with 2-chloro-1-(p-fluorobenzyl)benzimidazole to yield

Mizolastine.[5]

Purification: The final product is purified by recrystallization from a suitable solvent such as

ethanol.[2]

In Vitro Histamine H1 Receptor Binding Assay
This protocol is adapted from standard competitive radioligand binding assays.[6][7]

Objective: To determine the binding affinity (Ki) of Mizolastine for the human histamine H1

receptor.

Materials:

Membrane preparations from HEK293 cells stably expressing the human H1 receptor.

[³H]mepyramine (radioligand).

Mizolastine (test compound).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of Mizolastine in the assay buffer.

In a 96-well plate, add the H1 receptor membrane preparation, [³H]mepyramine at a

concentration close to its Kd (e.g., 5 nM), and varying concentrations of Mizolastine.

For non-specific binding determination, use a high concentration of a known H1 antagonist

(e.g., 10 µM pyrilamine).

Incubate the plate at room temperature for a specified time (e.g., 4 hours) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki

value can be calculated using the Cheng-Prusoff equation.

Mast Cell Stabilization Assay
This protocol is a general method to assess the mast cell stabilizing activity of a compound.[8]

[9]

Objective: To evaluate the ability of Mizolastine to inhibit antigen-induced degranulation of mast

cells.
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Materials:

Rat peritoneal mast cells.

Antigen (e.g., compound 48/80 or specific antigen if using sensitized cells).

Mizolastine.

Buffer (e.g., Tyrode's buffer).

Toluidine blue stain.

Microscope.

Procedure:

Isolate peritoneal mast cells from rats.

Pre-incubate the mast cells with varying concentrations of Mizolastine for 15-30 minutes at

37°C.

Induce degranulation by adding the antigen and incubate for a further 15-30 minutes at

37°C.

Stop the reaction by adding ice-cold buffer.

Centrifuge the cells and prepare smears on glass slides.

Stain the cells with toluidine blue.

Observe the cells under a microscope and count the number of granulated and degranulated

mast cells.

Calculate the percentage inhibition of degranulation for each concentration of Mizolastine.

Conclusion
Mizolastine-13C,d3 is an essential tool for the quantitative bioanalysis of Mizolastine. This

guide provides a comprehensive overview of its chemical and pharmacological properties,
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along with detailed experimental protocols relevant to its study. The provided information aims

to support researchers in their investigations into the therapeutic potential and mechanisms of

action of Mizolastine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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